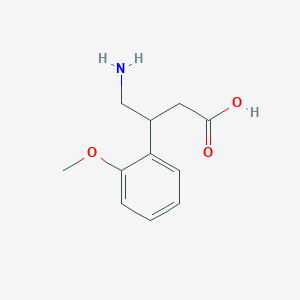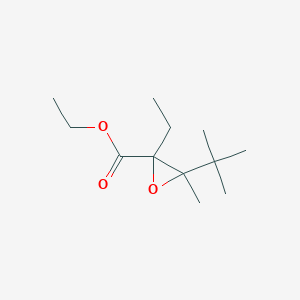
Ethyl 3-tert-butyl-2-ethyl-3-methyloxirane-2-carboxylate
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
Ethyl 3-tert-butyl-2-ethyl-3-methyloxirane-2-carboxylate is a chemical compound with the molecular formula C12H22O3 and a molecular weight of 214.30 g/mol . This compound is characterized by its unique structure, which includes an oxirane ring (a three-membered cyclic ether) and various alkyl substituents. It is primarily used in research settings and is not intended for human use .
Preparation Methods
The synthesis of Ethyl 3-tert-butyl-2-ethyl-3-methyloxirane-2-carboxylate typically involves the reaction of appropriate precursors under controlled conditions. One common synthetic route involves the reaction of tert-butyl ethyl ketone with ethyl diazoacetate in the presence of a catalyst to form the oxirane ring . Industrial production methods may involve bulk custom synthesis and procurement to ensure high purity and yield .
Chemical Reactions Analysis
Ethyl 3-tert-butyl-2-ethyl-3-methyloxirane-2-carboxylate can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding carboxylic acids.
Reduction: Reduction reactions can convert the oxirane ring to diols.
Substitution: Nucleophilic substitution reactions can occur at the oxirane ring, leading to the formation of different derivatives.
Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents such as lithium aluminum hydride, and nucleophiles like amines and alcohols. The major products formed depend on the specific reaction conditions and reagents used .
Scientific Research Applications
Ethyl 3-tert-butyl-2-ethyl-3-methyloxirane-2-carboxylate is primarily used in scientific research for its unique chemical properties. It serves as a valuable intermediate in the synthesis of various organic compounds and is used in the study of reaction mechanisms and pathways. Its stability and reactivity make it a useful compound in organic chemistry research .
Mechanism of Action
The mechanism of action of Ethyl 3-tert-butyl-2-ethyl-3-methyloxirane-2-carboxylate involves its reactivity at the oxirane ring. The ring strain in the three-membered oxirane makes it highly reactive towards nucleophiles, leading to ring-opening reactions. These reactions can form various products depending on the nucleophile and reaction conditions .
Comparison with Similar Compounds
Ethyl 3-tert-butyl-2-ethyl-3-methyloxirane-2-carboxylate can be compared to other oxirane-containing compounds such as:
Ethyl 2,3-epoxybutanoate: Similar in structure but with different alkyl substituents.
tert-Butyl 3-oxirane-2-carboxylate: Lacks the ethyl substituent, leading to different reactivity.
2-Ethyl-3-methyloxirane: A simpler oxirane compound without the carboxylate group.
These comparisons highlight the unique structural features and reactivity of this compound, making it a distinct compound in organic chemistry research.
Properties
Molecular Formula |
C12H22O3 |
|---|---|
Molecular Weight |
214.30 g/mol |
IUPAC Name |
ethyl 3-tert-butyl-2-ethyl-3-methyloxirane-2-carboxylate |
InChI |
InChI=1S/C12H22O3/c1-7-12(9(13)14-8-2)11(6,15-12)10(3,4)5/h7-8H2,1-6H3 |
InChI Key |
NGUCTUCFTUGNFT-UHFFFAOYSA-N |
Canonical SMILES |
CCC1(C(O1)(C)C(C)(C)C)C(=O)OCC |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


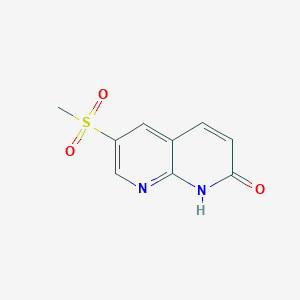
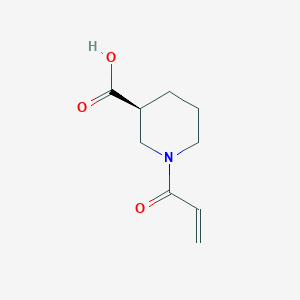
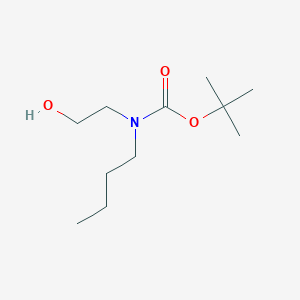
![2-[2-(Oxan-4-yl)-1,3-thiazol-4-yl]aceticacidhydrochloride](/img/structure/B13560762.png)
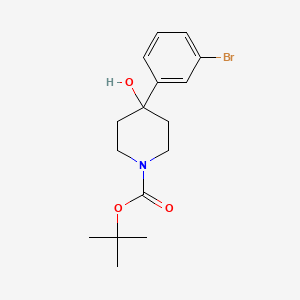
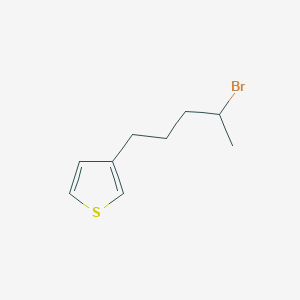
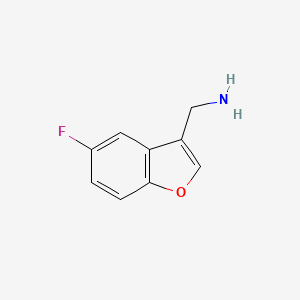
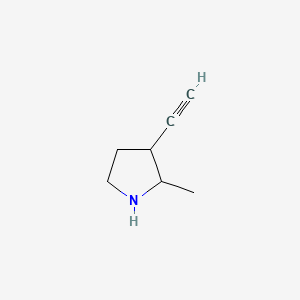
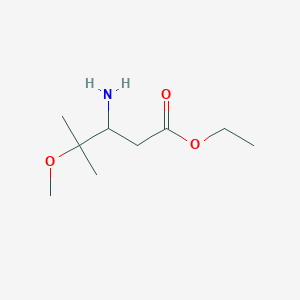
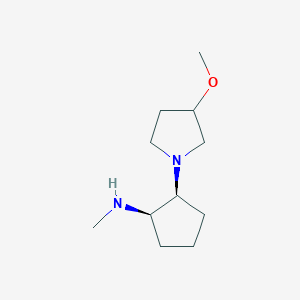

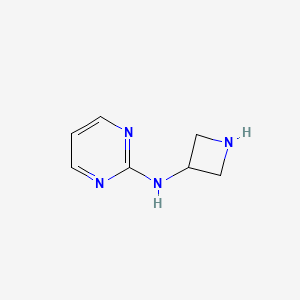
![tert-butylN-[(5-bromo-2-hydroxyphenyl)methyl]carbamate](/img/structure/B13560800.png)
